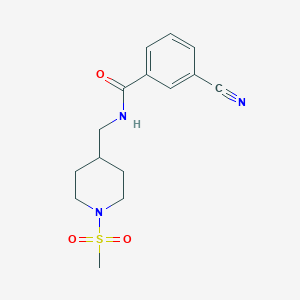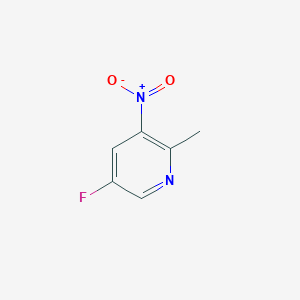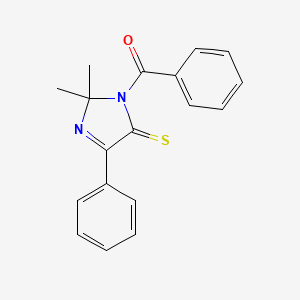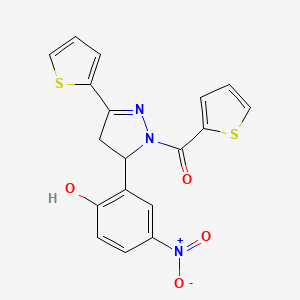
3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Metabolism
Research on the oxidative metabolism of novel antidepressants reveals insights into the metabolic pathways involving cytochrome P450 enzymes. For instance, a study on Lu AA21004, a novel antidepressant, highlights its metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, further oxidized to benzoic acid. These findings contribute to understanding the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).
Anti-proliferation Activities
A study on novel cyano oximino sulfonate esters demonstrates their anti-proliferation effect on mouse fibroblast L929 cells, indicating potential applications in cancer research. The study's results suggest that these compounds minimize growth activity without completely killing the cells, offering insights into cytostatic rather than cytotoxic effects (El‐Faham et al., 2014).
Colorimetric Sensing
Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has uncovered their application in colorimetric sensing of fluoride anions. One derivative, containing a 3,5-dinitrophenyl group, exhibits a noticeable color transition in the presence of fluoride anions, demonstrating its utility in naked-eye detection of fluoride in solutions. This application is valuable for environmental monitoring and chemical analysis (Younes et al., 2020).
Synthesis Methodologies
The synthesis of novel compounds often involves complex reactions. For example, the tandem mass spectrum analysis of growth hormone secretagogues reveals insights into amide bond cleavage and gas-phase rearrangement, contributing to the understanding of drug structure and stability (Qin, 2002). Additionally, nucleophile-promoted alkyne-iminium ion cyclizations have been used to synthesize (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine, a key step in developing new chemical entities with potential therapeutic applications (Arnold et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is the nuclear hormone receptor known as Retinoic Acid Receptor-Related Orphan C2 (RORC2) , also referred to as RORγt . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide acts as an inverse agonist of the RORC2 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By binding to RORC2, it inhibits the production of IL-17, a key proinflammatory cytokine .
Biochemical Pathways
The compound’s interaction with RORC2 affects the IL-17 pathway . IL-17 is a proinflammatory cytokine that plays a crucial role in host defense mechanisms and autoimmune diseases . By inhibiting the production of IL-17, the compound can potentially modulate the immune response and alleviate symptoms of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability These properties are crucial for the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a result of its action, 3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overproduction of IL-17 and related inflammation .
Propiedades
IUPAC Name |
3-cyano-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)18-7-5-12(6-8-18)11-17-15(19)14-4-2-3-13(9-14)10-16/h2-4,9,12H,5-8,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPMAWAGDQSQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)

![Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2941772.png)
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)







![8-((2-Fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2941787.png)